TEPP is a known organophosphate (OP) compound. OPs inhibit the enzyme acetylcholinesterase (AChE), which disrupts the nervous system PubChem TEPP page: . This can lead to serious health problems and death.
A recent study investigated the interaction between TEPP and human hemoglobin. The research suggests TEPP may affect the structure and function of hemoglobin, potentially impacting oxygen transport in the body Spectroscopic investigation on molecular aspects and structural and functional effects of tetraethyl pyrophosphate organophosphorus insecticide interaction with adult human hemoglobin - PubMed: .
Tetraethylpyrophosphate (TEPP), abbreviated as [(C₂H₅O)₂P]₂O, is a synthetic organophosphate compound belonging to the class of diphosphates []. It is the tetraethyl ester of pyrophosphoric acid. Originally developed as an insecticide, TEPP has been largely phased out due to its high toxicity []. However, it still holds some significance in scientific research, particularly in studies related to cholinesterase inhibition [].
The TEPP molecule consists of two central phosphorus atoms linked by a P-O-P bond. Each phosphorus atom is bonded to four ethyl groups (C₂H₅) and a terminal oxygen atom (O). The overall structure can be described as a cage-like arrangement with a central P-O-P core surrounded by the eight ethyl groups []. This structure plays a crucial role in its interaction with cholinesterase, an enzyme critical for nerve function [].
TEPP can be synthesized through the reaction of diethyl phosphoric acid with phosphoryl chloride [].
(C₂H₅O)₂PO(OH) + POCl₃ → [(C₂H₅O)₂PO]₂O + 3HCl
TEPP is known to hydrolyze readily in water, breaking down into non-toxic phosphoric acid esters [, ].
TEPP + H₂O → (C₂H₅O)₂HPO₄ + (C₂H₅O)H₂PO₄
TEPP acts as a potent inhibitor of cholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system []. By binding to the active site of cholinesterase, TEPP prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation at nerve synapses. This excess acetylcholine disrupts normal nerve signaling, resulting in the characteristic symptoms of organophosphate poisoning.
Tetraethyl pyrophosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tetraethyl pyrophosphate leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and potentially fatal respiratory failure. The compound's acute toxicity is evident from its low lethal dose values (LD50), which are approximately 1.12 mg/kg when ingested and 2.4 mg/kg through dermal exposure in rat studies .
Several methods exist for synthesizing tetraethyl pyrophosphate:
Tetraethyl pyrophosphate is primarily employed as an insecticide due to its effectiveness against a wide range of pests. It has been extensively used in agriculture for controlling aphids, mites, and other harmful insects. Additionally, it has been explored for therapeutic applications in treating myasthenia gravis by increasing muscle strength through its acetylcholinesterase inhibitory action .
Research indicates that tetraethyl pyrophosphate interacts significantly with biological systems due to its role as an acetylcholinesterase inhibitor. Studies have shown that exposure can lead to severe neurotoxic effects in mammals, including humans. The compound’s mechanism of action was first elucidated during World War II when it was investigated for potential use in chemical warfare .
Several compounds share structural or functional similarities with tetraethyl pyrophosphate:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Diethyl phosphate | Less toxic than tetraethyl pyrophosphate; used as a solvent and reagent. | |
Trimethyl phosphate | Used as a flame retardant; less toxic than tetraethyl pyrophosphate. | |
Phosphoric acid | Non-toxic; used widely in fertilizers and food additives. | |
Parathion | C_10H_{14}N_O_5PS | Another organophosphate pesticide; similar toxicity profile but more persistent in the environment. |
Malathion | C_{10}H_{19}O_6PS | Used as an insecticide; less toxic than tetraethyl pyrophosphate but still poses health risks. |
Tetraethyl pyrophosphate stands out due to its rapid hydrolysis and acute toxicity profile compared to other organophosphates, making it both effective as an insecticide and hazardous for human health .
Acute Toxic;Environmental Hazard